2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylboronic acid
Description
2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylboronic acid is a boronic acid derivative of tetrahydroisoquinoline, a scaffold widely utilized in medicinal chemistry and organic synthesis. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, enhancing stability during reactions such as Suzuki-Miyaura cross-coupling. The boronic acid functional group at the 7-position enables its use in forming carbon-carbon bonds, particularly in aryl-aryl couplings. This compound is critical for synthesizing complex molecules, including pharmaceuticals and bioactive probes .
Properties
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinolin-7-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO4/c1-14(2,3)20-13(17)16-7-6-10-4-5-12(15(18)19)8-11(10)9-16/h4-5,8,18-19H,6-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTSAANSISVIEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(CCN(C2)C(=O)OC(C)(C)C)C=C1)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylboronic acid is the amino group in organic compounds. The compound is used as a protecting group in organic synthesis, particularly for amines. It is often used in the synthesis of peptides, especially hydrophobic peptides and peptides containing ester and thioester moieties.
Mode of Action
The compound interacts with its targets through a process known as protection . This involves the addition of the tert-butoxycarbonyl (Boc) group to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This process effectively “protects” the amino group, preventing it from reacting with other compounds during subsequent steps in a synthesis.
Biochemical Pathways
The compound plays a crucial role in the synthesis of peptides, affecting the peptide synthesis pathway . By protecting the amino group, the compound allows for the selective formation of bonds of interest while minimizing competing reactions with reactive functional groups. This is particularly important in the synthesis of complex peptides, where multiple reactive groups are present.
Pharmacokinetics
It’s known that the compound is used in the early stages of peptide synthesis, suggesting that it is likely metabolized and removed from the system during the synthesis process.
Result of Action
The primary result of the compound’s action is the successful synthesis of complex peptides. By protecting the amino group, the compound allows for the selective formation of bonds, enabling the creation of peptides with specific structures and functions.
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the compound is added to amines under aqueous conditions, suggesting that the presence of water is crucial for its action. Additionally, the compound’s action requires the presence of a base such as sodium hydroxide. Temperature may also play a role, as some processes in peptide synthesis occur at room temperature.
Biological Activity
2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylboronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₂₀BNO₄
- Molecular Weight : 277.12 g/mol
- CAS Number : 1312765-94-8
- Purity : Typically ≥ 95%
The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it a valuable building block in organic synthesis and medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Boronic acids are known to inhibit proteases and other enzymes by forming stable complexes with their active sites.
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties by inducing apoptosis in cancer cells.
- Neuroprotective Effects : Research indicates potential neuroprotective effects, possibly through the modulation of neuroinflammatory pathways.
Case Studies and Experimental Data
Recent studies have explored the pharmacological effects of this compound:
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Anticancer Studies :
- In vitro studies demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines (e.g., breast and lung cancer) with IC50 values ranging from 5 to 15 µM .
- A study conducted on xenograft models showed reduced tumor growth when treated with this compound compared to controls .
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Neuroprotective Studies :
- Animal models of neurodegeneration revealed that treatment with the compound resulted in improved cognitive function and reduced markers of oxidative stress .
- The compound was found to downregulate pro-inflammatory cytokines in brain tissues, indicating its potential role in mitigating neuroinflammation .
Table of Biological Activities
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic acid group facilitates palladium-catalyzed cross-coupling with aryl or heteroaryl halides, a cornerstone reaction in C–C bond formation. This reaction is critical for constructing biaryl systems in drug discovery.
Key Findings :
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The boronic acid moiety undergoes coupling with aryl halides to generate biaryl structures, as demonstrated in the synthesis of ROCK1/2 inhibitors (e.g., compound 36 , IC₅₀ = 8 nM for ROCK2) .
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Steric hindrance from the tetrahydroisoquinoline scaffold may require optimized ligand systems (e.g., bulky phosphine ligands) to enhance reaction efficiency .
Deprotection of the Boc Group
The Boc group is selectively cleaved under acidic conditions to unmask the secondary amine, enabling further functionalization.
| Deprotection Agent | Conditions | Intermediate |
|---|---|---|
| Trifluoroacetic acid | DCM, 0°C to RT, 1–2 hrs | 1,2,3,4-Tetrahydroisoquinolin-7-ylboronic acid |
| HCl (gaseous) | Dioxane, 0°C, 30 min | Free amine for peptide coupling |
Key Findings :
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Boc deprotection is quantitative under mild acidic conditions, preserving the boronic acid functionality .
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The resulting amine can undergo re-protection or direct coupling (e.g., with carboxylic acids via EDAC/HOBt) for further derivatization .
Petasis Boron–Mannich Reaction
The compound participates in multicomponent Petasis reactions with aldehydes and amines to generate α-aryl glycine derivatives, a key step in synthesizing bioactive molecules.
Mechanistic Insight :
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The boronic acid forms a transient boronate complex with the aldehyde, enabling nucleophilic attack by the amine to yield stereochemically defined products .
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Asymmetric variants using chiral sulfinamides achieve enantiomeric excess (ee) >90% .
Biological Activity and SAR Studies
Structural modifications of the boronic acid moiety influence potency and selectivity in kinase inhibition:
| Modification | Activity (IC₅₀) | Selectivity (vs PKA) | Reference |
|---|---|---|---|
| Ethylpyrrolidine substitution | 8 nM (ROCK2) | >600-fold | |
| 3-Fluoro pyridine derivative | 15 nM (ROCK2) | 50-fold |
Key Observations :
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The boronic acid group enhances binding to aspartic acid residues (e.g., ASP202 in ROCK1) via reversible covalent interactions .
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Substituents on the tetrahydroisoquinoline core fine-tune pharmacokinetic properties, such as metabolic stability .
Comparative Reactivity Table
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on substituent positions, protective groups, and reactivity. Below is a detailed analysis:
Structural Analogs in the Tetrahydroisoquinoline Series
Functional Group Variations
- Sulfamic Acid Analogs: The compound [(3R)-2-(tert-butoxycarbonyl)-3-(methylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]sulfamic acid () replaces the boronic acid with a sulfamic acid group. This substitution introduces hydrogen-bonding capacity and alters solubility, making it more suitable for targeting sulfotransferase enzymes .
- Carbamoyl Derivatives : Methylcarbamoyl substituents (as in ) enhance binding affinity to certain receptors but reduce electrophilicity, limiting cross-coupling utility .
Reactivity and Stability
- Boc Protection: The Boc group in the target compound improves stability compared to analogs with free amines (e.g., tert-butyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate), which are prone to oxidation .
- Boronic Acid Reactivity : The 7-position boronic acid exhibits moderate reactivity in Suzuki-Miyaura couplings due to steric effects from the adjacent Boc group. In contrast, the 6-position isomer () shows faster coupling rates but lower regioselectivity .
Market and Availability Considerations
As of 2025, 2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylboronic acid is listed as discontinued across multiple suppliers (). Its analogs, however, remain available:
- The 6-yl boronic acid derivative is priced at ¥2,500/g (98% purity) .
- The carboxylic acid variant is more affordable (¥425/g) but serves distinct synthetic purposes .
Research Implications
The discontinuation of the target compound () highlights the need for alternative routes or analogs. The 6-yl boronic acid derivative offers a viable substitute for cross-coupling reactions, while sulfamic acid analogs () expand biological targeting capabilities. Researchers must balance steric, electronic, and economic factors when selecting substitutes.
Q & A
Q. What are the recommended synthetic routes for preparing 2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylboronic acid?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronic acid moiety. A methodological approach involves:
- Using palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres .
- Reacting with halogenated precursors (e.g., brominated or iodinated intermediates) in a mixture of 1,2-dimethoxyethane (DME) and water .
- Adding a base such as sodium carbonate to facilitate transmetalation .
- Purifying via aqueous workup (e.g., ethyl acetate and sodium bicarbonate) followed by column chromatography .
Q. What purification methods are effective for isolating this boronic acid derivative?
- Aqueous extraction : Use ethyl acetate to separate organic layers, followed by washing with sodium bicarbonate to remove acidic impurities .
- Column chromatography : Employ silica gel with gradients of ethyl acetate/hexane for optimal resolution.
- Recrystallization : Use solvents like methanol or dichloromethane/hexane mixtures to achieve high purity (>97% by GC) .
Q. What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, focusing on the tert-butoxycarbonyl (Boc) group’s characteristic peaks (δ ~1.4 ppm for tert-butyl) .
- Mass spectrometry (MS) : Verify molecular weight (e.g., via ESI-MS) against the calculated molecular formula (C₁₄H₁₈BNO₄).
- HPLC : Monitor purity using reverse-phase columns (C18) with acetonitrile/water mobile phases .
Advanced Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this boronic acid?
Key optimization parameters include:
- Catalyst selection : Compare Pd(OAc)₂ with ligand-supported systems (e.g., SPhos) to enhance yields in sterically hindered couplings .
- Solvent systems : Test DME vs. THF/water mixtures to balance solubility and reaction rates .
- Temperature : Evaluate reflux vs. microwave-assisted heating to reduce reaction times.
- Molar ratios : Adjust boronic acid:halide ratios (1.1:1 to 1.5:1) to minimize side products .
Q. What are the stability considerations for this compound under different storage conditions?
- Moisture sensitivity : Store under nitrogen or argon at -20°C to prevent hydrolysis of the Boc group .
- Light exposure : Use amber vials to avoid photodegradation, as boronic acids can form inactive dimers .
- Decomposition indicators : Monitor for color changes (yellowing) or precipitation, signaling degradation .
Q. How does steric hindrance from the tert-butoxycarbonyl group influence coupling efficiency?
Q. What strategies mitigate decomposition during prolonged reactions?
Q. How to resolve contradictory data in catalytic efficiency across different studies?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
